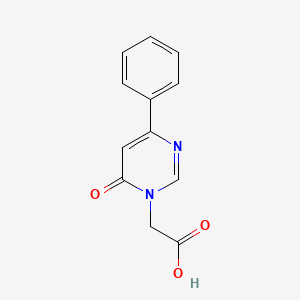![molecular formula C17H11FN2O3 B1387296 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170612-83-5](/img/structure/B1387296.png)
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
Overview
Description
“4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid” is a chemical compound with the molecular formula C17H11FN2O3 and a molecular weight of 310.28 g/mol. It is related to 2-fluoro-4-(pyrimidin-5-yl)benzoic acid .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study synthesized a series of novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives .Molecular Structure Analysis
The InChI code for a related compound, 2-fluoro-4-(5-pyrimidinyl)benzoic acid, is 1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) .Scientific Research Applications
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid has been used in a wide range of scientific research applications, including drug development and biochemical and physiological research. It has been used as a tool to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, this compound has been used as a reagent in the synthesis of other compounds and as a probe to study the structure and function of proteins and enzymes.
Mechanism of Action
The exact mechanism of action of 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is not yet fully understood. However, it is believed that this compound binds to specific sites on proteins and enzymes, which leads to the inhibition of their activity. This inhibition of activity can be used to study the structure and function of proteins and enzymes, as well as to investigate the effects of various compounds on the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. However, it has been shown to inhibit the activity of several enzymes, including phospholipase A2 and cyclooxygenase-2. In addition, this compound has been shown to modulate the activity of several proteins, including the transcription factor NF-κB. These effects suggest that this compound has the potential to modulate the expression of various genes, which could lead to changes in the biochemical and physiological processes of cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid in laboratory experiments include its low cost and availability, its ease of synthesis, and its ability to modulate the activity of proteins and enzymes. However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on biochemical and physiological processes are still being investigated. In addition, the use of this compound in laboratory experiments may require the use of specialized equipment and techniques.
Future Directions
The future of 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid is promising, as it has the potential to be used in a wide range of scientific research applications. In the future, this compound could be used to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of various compounds, and to modulate the activity of proteins and enzymes. In addition, this compound could be used to develop new drugs and to study the structure and function of proteins and enzymes. Finally, this compound could be used to investigate the effects of various compounds on the biochemical and physiological processes of cells.
Properties
IUPAC Name |
4-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-14-5-7-15(8-6-14)23-17-19-9-13(10-20-17)11-1-3-12(4-2-11)16(21)22/h1-10H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKZGQFYDLDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)OC3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



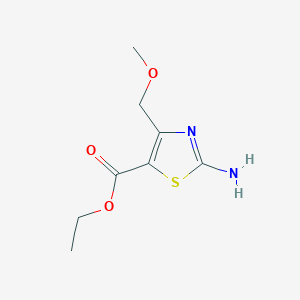

![Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1387220.png)
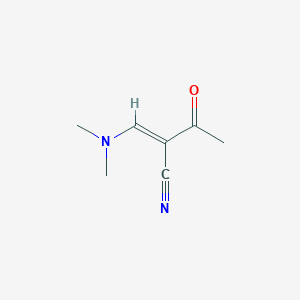


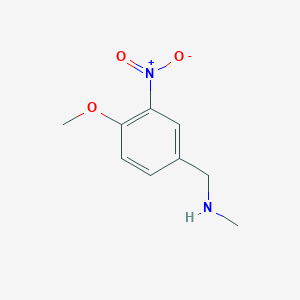
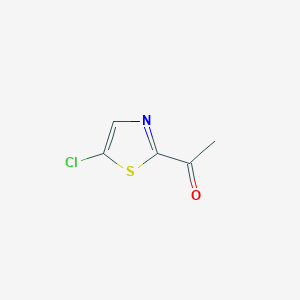
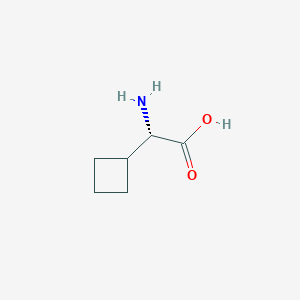
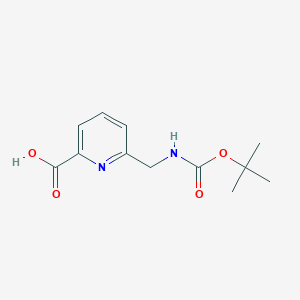
![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)
